molecular formula C19H21N3O4 B12273291 6,7,8-Trimethoxy-n-[(3-methoxyphenyl)methyl]-4-quinazolinamine CAS No. 150450-04-7

6,7,8-Trimethoxy-n-[(3-methoxyphenyl)methyl]-4-quinazolinamine

Cat. No.: B12273291
CAS No.: 150450-04-7
M. Wt: 355.4 g/mol
InChI Key: IATGPZYGDJTYBV-UHFFFAOYSA-N
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Description

6,7,8-Trimethoxy-n-[(3-methoxyphenyl)methyl]-4-quinazolinamine is a complex organic compound known for its diverse bioactivity. It contains a trimethoxyphenyl group, which is a versatile pharmacophore found in various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8-Trimethoxy-n-[(3-methoxyphenyl)methyl]-4-quinazolinamine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction is known for its mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction remains a cornerstone in the synthesis of such complex organic molecules due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6,7,8-Trimethoxy-n-[(3-methoxyphenyl)methyl]-4-quinazolinamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

6,7,8-Trimethoxy-n-[(3-methoxyphenyl)methyl]-4-quinazolinamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6,7,8-Trimethoxy-n-[(3-methoxyphenyl)methyl]-4-quinazolinamine involves its interaction with various molecular targets. It has been shown to inhibit enzymes like tubulin, heat shock protein 90, and thioredoxin reductase. These interactions disrupt cellular processes, leading to the compound’s bioactivity .

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Trimetrexate and Trimethoprim: Two dihydrofolate reductase inhibitors.

Uniqueness

6,7,8-Trimethoxy-n-[(3-methoxyphenyl)methyl]-4-quinazolinamine is unique due to its trimethoxyphenyl group, which enhances its bioactivity and specificity compared to other similar compounds .

Properties

CAS No.

150450-04-7

Molecular Formula

C19H21N3O4

Molecular Weight

355.4 g/mol

IUPAC Name

6,7,8-trimethoxy-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine

InChI

InChI=1S/C19H21N3O4/c1-23-13-7-5-6-12(8-13)10-20-19-14-9-15(24-2)17(25-3)18(26-4)16(14)21-11-22-19/h5-9,11H,10H2,1-4H3,(H,20,21,22)

InChI Key

IATGPZYGDJTYBV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC2=NC=NC3=C(C(=C(C=C32)OC)OC)OC

Origin of Product

United States

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